molecular formula C12H13F3N4 B12233721 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine

Cat. No.: B12233721
M. Wt: 270.25 g/mol
InChI Key: OHLUQGKIGMZFPN-UHFFFAOYSA-N
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Description

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core This can be achieved through the condensation of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying various biochemical processesAdditionally, it is used in the development of new materials with specific optical and electronic properties .

Mechanism of Action

The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share some structural similarities but differ in their specific ring structures and functional groups.

Properties

Molecular Formula

C12H13F3N4

Molecular Weight

270.25 g/mol

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H13F3N4/c13-12(14,15)9-2-6-18(7-3-9)11-10-1-4-17-19(10)8-5-16-11/h1,4-5,8-9H,2-3,6-7H2

InChI Key

OHLUQGKIGMZFPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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